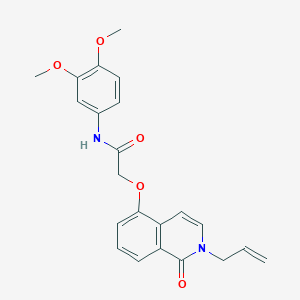
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, also known as DPA-714, is a small molecule that has gained interest in the scientific community due to its potential applications in neuroinflammation research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia and astrocytes in the central nervous system. TSPO is involved in regulating neuroinflammatory responses, making DPA-714 a promising tool for studying the role of neuroinflammation in various diseases.
科学的研究の応用
Antitumor Activity
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide and its analogues have been studied for their antitumor properties. A study by Ibrahim A. Al-Suwaidan et al. (2016) demonstrated that certain analogues exhibited broad-spectrum antitumor activity, showing significant potency compared to the control 5-FU. These compounds yielded selective activities against various cancer cell lines including CNS, renal, breast, and leukemia cancer cell lines. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through inhibition of specific kinases (Ibrahim A. Al-Suwaidan et al., 2016).
Synthesis and Chemical Properties
The chemical synthesis of this compound and its derivatives has been a subject of interest in organic chemistry. A study by F. King (2007) described a high-yielding cyclisation of a similar acetamide, leading to the production of various isoquinolin-5(1H)-ones, demonstrating the chemical versatility of this class of compounds (F. King, 2007).
Therapeutic Applications
In therapeutic research, derivatives of this compound have shown promise. For instance, a novel derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects, suggesting potential use in antiviral therapies (Joydeep Ghosh et al., 2008).
Pharmacological Properties
Studies have also explored the pharmacological properties of related compounds. For example, derivatives of the compound displayed analgesic effects in tests, with some showing greater analgesic activity than standard drugs. This indicates potential use in pain management and anti-inflammatory treatments (A. S. Yusov et al., 2019).
Molecular Docking and Biological Potentials
Molecular docking studies have been conducted to understand the interaction of this compound's derivatives with biological targets. For instance, a series of derivatives was synthesized and evaluated for antimicrobial and anticancer activities. Molecular docking results indicated significant antimicrobial activity and potential as leads for rational drug designing for anticancer molecules (S. Mehta et al., 2019).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-11-24-12-10-16-17(22(24)26)6-5-7-18(16)29-14-21(25)23-15-8-9-19(27-2)20(13-15)28-3/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFGPAHNHKSZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)

![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)

![N-(2-furylmethyl)-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2842592.png)
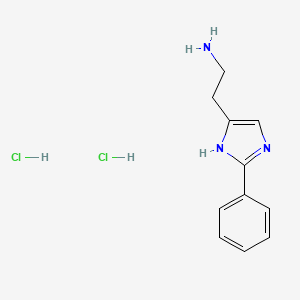
![4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2842594.png)
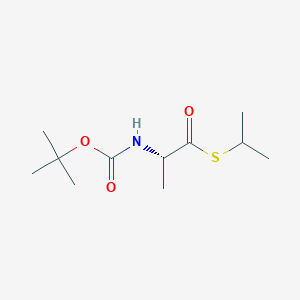
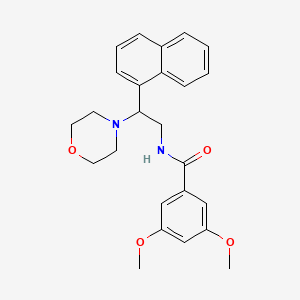

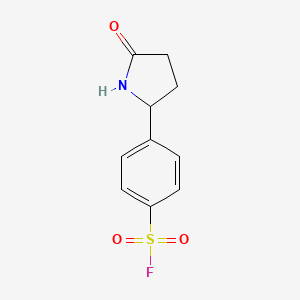
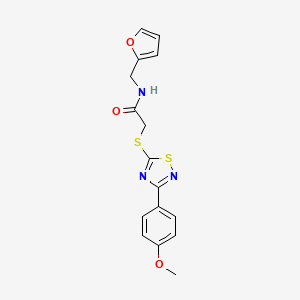
![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)
